Cas no 406926-19-0 (4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde)

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- AKOS001029649
- AKOS016877395
- EN300-26591390
- Oprea1_151640
- 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
- 406926-19-0
-
- Inchi: 1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3
- InChI Key: CTLYZXCMYCLNCV-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=CC(C2C=CC(C)=CC=2)C(C=O)=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 352.146329876g/mol
- Monoisotopic Mass: 352.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 5.5
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591390-0.05g |
406926-19-0 | 0.05g |
$212.0 | 2023-09-13 |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde Related Literature
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
Recent Advances in the Study of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde (CAS: 406926-19-0)
The compound 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde (CAS: 406926-19-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the versatility of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde as a scaffold for the development of novel bioactive molecules. Its pyran core, coupled with the aldehyde functional group, provides a platform for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various therapeutic contexts. Researchers have employed advanced synthetic methodologies, including multicomponent reactions and catalytic asymmetric synthesis, to efficiently produce derivatives of this compound with enhanced pharmacological properties.
In terms of biological activity, preliminary investigations have demonstrated that 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde exhibits promising anti-inflammatory and anticancer properties. Mechanistic studies suggest that its derivatives can modulate key signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are critical in inflammation and cancer progression. Additionally, some derivatives have shown selective inhibition of specific kinases, making them potential candidates for targeted therapy in oncology.
Further research has explored the compound's potential in neurodegenerative diseases. In vitro and in vivo studies indicate that certain derivatives of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting amyloid-beta aggregation. These findings open new avenues for the development of therapeutics for Alzheimer's disease and other neurodegenerative disorders.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde derivatives. Current research efforts are focused on improving bioavailability, reducing off-target effects, and enhancing selectivity. Advanced computational modeling and high-throughput screening are being employed to identify the most promising candidates for further preclinical development.
In conclusion, 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde represents a versatile and promising scaffold in medicinal chemistry. Its derivatives hold potential across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Continued research and development efforts are essential to fully realize its therapeutic potential and translate these findings into clinically viable treatments.
406926-19-0 (4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde) Related Products
- 1805191-45-0(4-Bromo-5-nitropicolinonitrile)
- 1806700-92-4(Methyl 3-methyl-5-(2-oxopropyl)benzoate)
- 1527600-52-7(1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 377083-98-2(3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester)
- 1352531-82-8(2-(6-Methoxy-4-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)
- 2411202-22-5(2-Chloro-1-(4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one)
- 2110809-96-4(ethyl 1-methyl-4-2-(methylamino)ethyl-1H-pyrazole-3-carboxylate)
- 1804738-30-4(Methyl 2-(chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 2138209-20-6(3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol)
- 1000339-94-5(3-Chloro-4-(trifluoromethoxy)phenol)




